2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl morpholine-4-carbodithioate
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Overview
Description
2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl morpholine-4-carbodithioate is a complex organic compound that features a thiazole ring, a morpholine ring, and a carbodithioate group. This compound is of interest due to its potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl morpholine-4-carbodithioate typically involves the reaction of thiazole derivatives with morpholine and carbodithioate precursors. One common method involves the condensation of 4,5-dihydro-1,3-thiazol-2-amine with ethyl morpholine-4-carbodithioate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl morpholine-4-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl morpholine-4-carbodithioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl morpholine-4-carbodithioate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or RNA, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.
Morpholine Derivatives: Compounds such as morpholine-4-carboxamide have similar morpholine rings.
Carbodithioate Compounds: Compounds like ethyl carbodithioate share the carbodithioate group.
Uniqueness
2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl morpholine-4-carbodithioate is unique due to its combination of the thiazole, morpholine, and carbodithioate moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13N3O3S3 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
[2-oxo-2-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]ethyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C10H13N3O3S3/c14-7-5-18-9(11-7)12-8(15)6-19-10(17)13-1-3-16-4-2-13/h1-6H2,(H,11,12,14,15) |
InChI Key |
QOCQTLDORBTKPU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)SCC(=O)N=C2NC(=O)CS2 |
Origin of Product |
United States |
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